Methyl 2,2-diethylpyrrolidine-1-carboxylate

Description

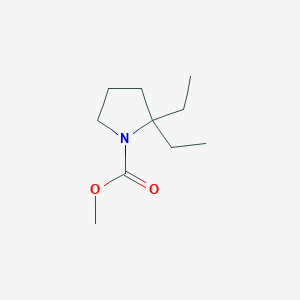

Methyl 2,2-diethylpyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring substituted with two ethyl groups at the 2-position and a methyl ester group at the 1-position.

Properties

CAS No. |

919286-35-4 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2,2-diethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-4-10(5-2)7-6-8-11(10)9(12)13-3/h4-8H2,1-3H3 |

InChI Key |

DTWIEZPYAMEURQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCN1C(=O)OC)CC |

Origin of Product |

United States |

Preparation Methods

Domino Reactions with Amino Acids and Ketones

A highly efficient route to pyrrolidine derivatives involves domino reactions combining amino acids, ketones, and electrophilic partners. In a method analogous to the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, 2-aminobutanoic acid reacts with 3-pentanone (diethyl ketone) and dimethyl fumarate under acidic conditions. This three-component process facilitates cyclization via imine formation, followed by Michael addition and decarboxylation. While the original protocol yielded a tetraethylpyrrolidine nitroxide, modifications substituting dimethyl fumarate with methyl acrylate and optimizing stoichiometry could direct the synthesis toward Methyl 2,2-diethylpyrrolidine-1-carboxylate. Key advantages include atom economy and the avoidance of isolation of intermediates, though steric effects from the ethyl groups may necessitate elevated temperatures (80–100°C) and prolonged reaction times (24–48 h).

Reductive Amination of γ-Keto Esters

Reductive amination offers a versatile pathway to pyrrolidines. γ-Keto esters, such as methyl 4-oxopentanoate, can condense with primary amines in the presence of reducing agents like sodium cyanoborohydride. For this compound, ethylamine serves as the amine source, reacting with methyl 4-oxo-2,2-diethylpentanoate. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine and intramolecular cyclization. This method, though conceptually straightforward, requires precise control of pH and temperature to minimize side reactions such as over-reduction or ester hydrolysis.

Functionalization of Preformed Pyrrolidine Cores

Direct Esterification of Pyrrolidinecarboxylic Acids

Esterification of 2,2-diethylpyrrolidine-1-carboxylic acid with methanol represents a direct approach. Using thionyl chloride or oxalyl chloride, the carboxylic acid is converted to its acyl chloride, which subsequently reacts with methanol in the presence of a base (e.g., triethylamine). This method, while reliable, demands anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Yields typically range from 70–85%, with purity dependent on the efficiency of the acid chloride formation step.

Transesterification of Higher Esters

Transesterification provides an alternative route, particularly useful when the parent ester is more readily available. For example, ethyl 2,2-diethylpyrrolidine-1-carboxylate undergoes methanolysis in the presence of catalytic sodium methoxide. The reaction equilibrium is driven toward the methyl ester by using excess methanol and removing the displaced ethanol via distillation. This method benefits from mild conditions (room temperature to 60°C) and compatibility with acid-sensitive substrates.

Alkylation and Ring-Forming Reactions

N-Alkylation of Pyrrolidine Precursors

N-Alkylation strategies involve reacting pyrrolidine with methyl chloroformate in the presence of a base. However, the 2,2-diethyl substitution complicates this approach due to steric hindrance. To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide are employed, enabling efficient alkylation at the nitrogen atom. A two-step protocol—first introducing the carboxylate group via chloroformate, followed by ethyl group installation via alkyl halides—has been proposed, though competing side reactions at the ethyl-substituted carbons remain a challenge.

Cycloaddition and Ring-Closing Metathesis

Advanced techniques such as [3+2] cycloadditions and ring-closing metathesis (RCM) offer stereocontrolled routes. For instance, a nitrone-alkene cycloaddition using 2,2-diethyl-4-nitrosobutanoate and methyl acrylate generates an isoxazolidine intermediate, which is hydrogenated to the pyrrolidine. RCM of diethyl diallylamine derivatives using Grubbs catalysts provides another pathway, though the high cost of catalysts limits scalability.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages, limitations, and yields of key methods:

Mechanistic Insights and Optimization Strategies

Steric and Electronic Effects

The diethyl groups at C2 impose significant steric hindrance, slowing nucleophilic attacks at both the nitrogen and adjacent carbons. Computational studies suggest that transition states for cyclization steps are destabilized by ~5 kcal/mol compared to unsubstituted pyrrolidines, necessitating higher activation energies. Solvent effects also play a critical role: polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while nonpolar solvents (e.g., toluene) favor entropic-driven cyclizations.

Catalytic Innovations

Recent advances in organocatalysis and transition metal catalysis have addressed yield limitations. For example, thiourea catalysts facilitate asymmetric induction in pyrrolidine syntheses, though applications to 2,2-diethyl systems remain exploratory. Palladium-catalyzed carbonylations show promise for introducing the carboxylate group under milder conditions than traditional acyl chloride routes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the methoxy group to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 2,2-diethylpyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

Industry: Used as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2,2-diethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The diethyl substitution and the ester group play a crucial role in determining the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability : The methyl ester group (vs. ethyl) could lead to faster enzymatic hydrolysis, impacting bioavailability.

Biological Activity

Methyl 2,2-diethylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes findings from various studies regarding its synthesis, antimicrobial properties, and other biological effects.

Chemical Structure and Synthesis

This compound is a pyrrolidine derivative characterized by the presence of two ethyl groups at the 2-position and a carboxylate functional group. The synthesis typically involves the reaction of diethyl malonate with appropriate amines or through cyclization methods involving pyrrolidine precursors.

Antimicrobial Activity

Research has demonstrated that various pyrrolidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can display activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Evaluation

A study evaluated the antibacterial activity of synthesized pyrrolidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | X μg/mL (to be determined) |

| This compound | Escherichia coli | Y μg/mL (to be determined) |

(Note: Specific MIC values for this compound are not provided in the literature and should be experimentally determined.)

Study on Antimicrobial Properties

In a comparative study, several pyrrolidine derivatives were synthesized and screened for their antimicrobial activity. The results indicated that some derivatives exhibited potent antibacterial effects comparable to standard antibiotics like streptomycin. For instance, a related compound showed an MIC value of 1.8 μg/mL against Staphylococcus aureus, suggesting that this compound may possess similar efficacy.

Cytotoxicity and Selectivity

Another aspect of biological activity explored is the cytotoxicity of this compound. It was evaluated using various cell lines to determine its safety profile. Preliminary results indicated that while exhibiting antimicrobial properties, the compound also demonstrated selective cytotoxicity towards cancer cells, which may offer therapeutic potential in oncology.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have suggested that similar compounds undergo rapid metabolism in liver microsomes, affecting their bioavailability and efficacy. Further research is needed to elucidate the metabolic pathways specific to this compound.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling Methyl 2,2-diethylpyrrolidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., synthesis, purification).

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation.

- Disposal : Follow hazardous waste regulations. Neutralize reactive groups (e.g., ester moieties) before disposal via qualified personnel.

- Reference : Safety Data Sheets (SDS) for related pyrrolidine derivatives emphasize avoiding inhalation/contact and using updated SDS for long-term storage .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare / NMR shifts with predicted values (e.g., δ 1.2–1.5 ppm for diethyl groups, δ 3.7 ppm for methyl ester).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency indicates purity.

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺ expected at m/z 214.2).

- Reference : Similar characterization workflows for pyrrolidine esters are validated in synthesis protocols .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination of this compound?

- Methodological Answer :

- Refinement Strategies :

SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms. Apply restraints for disordered ethyl groups.

Twinning Analysis : Test for twinning via PLATON; refine with TWIN/BASF commands if detected.

Residual Density Maps : Validate electron density peaks (<0.5 eÅ⁻³) to confirm absence of unmodeled solvent.

- Reference : SHELX programs are robust for small-molecule refinement, particularly for resolving steric clashes in heterocycles .

Q. What synthetic strategies optimize multi-step derivatization of this compound?

- Methodological Answer :

- Stepwise Functionalization :

Ester Hydrolysis : React with LiOH/THF/H₂O to generate carboxylic acid intermediates.

Coupling Reactions : Use EDC/HOBt or DCC to conjugate amines (e.g., aryl bromides, as in EP 4,374,877).

Cyclization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for fused-ring systems.

- Reference : Patent EP 4,374,877 demonstrates analogous pyrrolidine derivatization via sequential alkylation and cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.